REACTION_CXSMILES
|
ClC1C=CC(F)=C[N+]=1[O-].[Cl:10][C:11]1[CH:16]=[C:15]([N+:17]([O-])=O)[C:14]([F:20])=[CH:13][N+:12]=1[O-]>>[NH2:17][C:15]1[C:14]([F:20])=[CH:13][N:12]=[C:11]([Cl:10])[CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=[N+](C=C(C=C1)F)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=[N+](C=C(C(=C1)[N+](=O)[O-])F)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was easily isolated, with a total yield of 73%
|
Type
|
CUSTOM
|
Details
|
removed the N-oxide function
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC=C1F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |